
1-(4-Phenoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenoxyphenyl)propan-1-one is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Phenoxyphenyl)propan-1-one is 1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-(4-Phenoxyphenyl)propan-1-one is a powder at room temperature . The compound has a molecular weight of 226.27 and a molecular formula of C15H14O2 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-(4-Phenoxyphenyl)propan-1-one and its derivatives are used in synthesizing compounds with antimicrobial properties. For instance, a study by Čižmáriková et al. (2020) elaborates on synthesizing a homologous series of these compounds and testing them against human pathogens like Staphylococcus aureus and Escherichia coli. The findings indicated moderate antimicrobial activities (Čižmáriková et al., 2020).
Anti-inflammatory and Analgesic Agents
In pharmaceutical research, compounds derived from 1-(4-Phenoxyphenyl)propan-1-one have been explored for their anti-inflammatory and analgesic properties. A study by Husain et al. (2008) synthesized a novel series of these compounds and evaluated their effectiveness in reducing inflammation and pain in animal models. Some compounds exhibited significant anti-inflammatory and analgesic activities (Husain et al., 2008).
Bioremediation Applications
The potential of 1-(4-Phenoxyphenyl)propan-1-one derivatives in environmental applications has been researched. Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a related compound, indicating the relevance of such compounds in environmental science (Chhaya & Gupte, 2013).
Spectroscopy and Molecular Docking Studies
Research also delves into the structural and functional analysis of these compounds. Rajamani et al. (2020) conducted a study focusing on the synthesis, characterization, and computational analysis of a specific derivative, providing insights into its chemical reactivity and potential biological properties (Rajamani et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-(4-Phenoxyphenyl)propan-1-one is currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its status as a biochemical used in proteomics research , it may influence a variety of pathways. Detailed studies are needed to elucidate the specific pathways and their downstream effects.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects on cellular processes. Detailed studies are needed to understand these effects.
Propriétés
IUPAC Name |
1-(4-phenoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZCBGGPZINEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

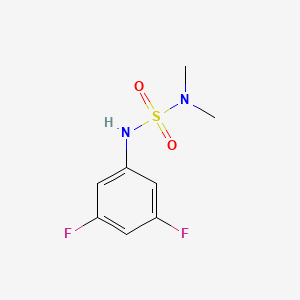
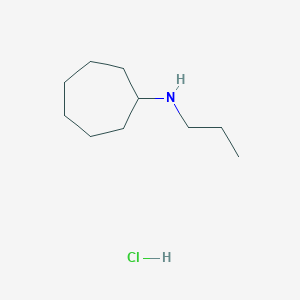
![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride](/img/structure/B2855718.png)
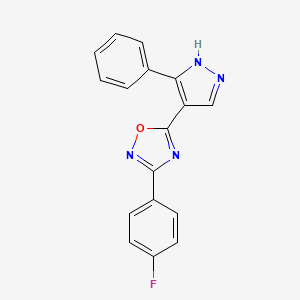
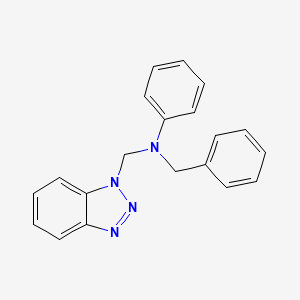
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855723.png)
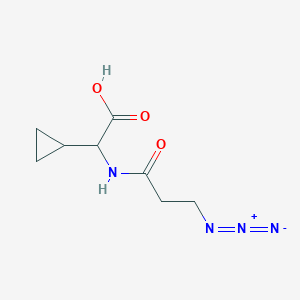
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2855725.png)
![1-(4-Methyl-2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)thiazol-5-yl)ethanone](/img/structure/B2855728.png)
![N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2855729.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855733.png)
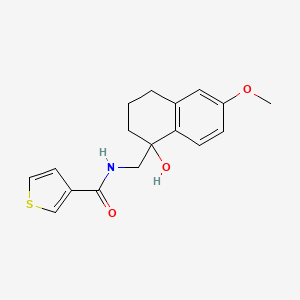
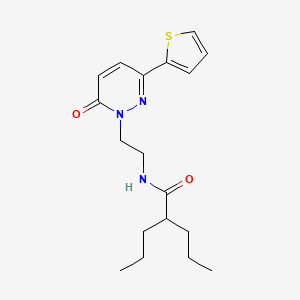
![5-Fluoro-4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2855738.png)